![molecular formula C8H6INO B1375777 2-Iodo-6-methoxybenzonitrile CAS No. 66195-38-8](/img/structure/B1375777.png)
2-Iodo-6-methoxybenzonitrile
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Overview
Description
2-Iodo-6-methoxybenzonitrile is a chemical compound with the molecular formula C8H6INO . It has a molecular weight of 259.05 .
Molecular Structure Analysis
The InChI code for 2-Iodo-6-methoxybenzonitrile is1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
. This indicates that the molecule consists of an iodine atom and a methoxy group attached to a benzonitrile ring . Physical And Chemical Properties Analysis
2-Iodo-6-methoxybenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
1. Spectroscopic Analysis and Non-Linear Optical Properties
Research has explored similar compounds to 2-Iodo-6-methoxybenzonitrile, such as 5-Bromo-2-methoxybenzonitrile, using Density Functional Theory (DFT) for spectroscopic analysis. This study by Kumar and Raman (2017) focused on the compound's equilibrium geometric structure, vibrational spectroscopy, and non-linear optical (NLO) properties, highlighting its potential in applications like frequency doubling and Second Harmonic Generation (SHG) (Kumar & Raman, 2017).
2. Two-Color Resonance Enhanced Two-Photon Ionization and Mass Analyzed Threshold Ionization Spectroscopy
Zhao et al. (2019) conducted a study on 2-methoxybenzonitrile, examining its two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectra. This research provides insights into the transition energies and molecular geometry, which can be relevant for understanding similar structures like 2-Iodo-6-methoxybenzonitrile (Zhao et al., 2019).
3. Synthesis and Characterization of Complexes
Poignant et al. (1997) investigated the synthesis and properties of chelate arylcarbene complexes, including methoxycarbene complexes. This study is relevant for understanding the chemical behavior and potential applications of 2-Iodo-6-methoxybenzonitrile in complex formation and organometallic chemistry (Poignant et al., 1997).
4. Biotransformation in Rhodococci
The biotransformation of benzonitrile herbicides, including compounds like 3,5-diiodo-4-hydroxybenzonitrile, by rhodococci was studied by Veselá et al. (2012). This research provides insights into the microbial degradation and transformation of benzonitrile compounds, which can be extrapolated to understand the environmental fate and biotransformation of 2-Iodo-6-methoxybenzonitrile (Veselá et al., 2012).
5. Electrochemical and Quantum Chemical Investigation
Verma et al. (2015) explored the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel. Although not directly involving 2-Iodo-6-methoxybenzonitrile, this study provides valuable information on the electrochemical behavior and potential applications of similar nitrile compounds in corrosion inhibition (Verma et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-iodo-6-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULARJRMSOOVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856767 |
Source
|
Record name | 2-Iodo-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methoxybenzonitrile | |
CAS RN |
66195-38-8 |
Source
|
Record name | 2-Iodo-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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